tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-chlorospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHNAJIDSFZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127605 | |
| Record name | 1,1-Dimethylethyl 6-chloro-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-32-4 | |
| Record name | 1,1-Dimethylethyl 6-chloro-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-chloro-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate typically involves:
- Construction of the spiro[indene-piperidine] core via cyclization reactions.
- Introduction of the chloro substituent at the 6-position of the indene ring.
- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group to give the tert-butyl carboxylate moiety.
Key Preparation Steps and Methods
Formation of the Spirocyclic Core
- The spirocyclic framework is generally synthesized by intramolecular cyclization of suitable precursors such as indene derivatives bearing piperidine substituents.
- A common approach involves nucleophilic substitution or cycloaddition reactions where a piperidine ring is formed or appended onto an indene scaffold.
- The cyclization step often requires controlled reaction conditions (temperature, solvent, catalysts) to favor the formation of the spiro junction.
Installation of the tert-Butyl Carboxylate Protecting Group
- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- This step is typically performed after the spirocyclic core is constructed to avoid interference with cyclization.
- The Boc group stabilizes the nitrogen and improves compound handling and purification.
Representative Synthetic Route (Based on Related Piperidine and Spiro Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 6-chloroindene precursor | Chlorination of indene derivative with NCS or SO2Cl2 | 6-chloroindene intermediate |
| 2 | Formation of piperidine substituent | Nucleophilic substitution or reductive amination | Indene bearing piperidine side chain |
| 3 | Spirocyclization | Intramolecular cyclization under acidic/basic catalysis | Spiro[indene-piperidine] core formed |
| 4 | Boc protection | Reaction with di-tert-butyl dicarbonate (Boc2O), base | tert-Butyl carbamate protecting group installed |
| 5 | Purification | Chromatography (silica gel) | Pure this compound |
Detailed Research Findings and Data
- According to Sigma-Aldrich and PubChem data, the compound is available commercially with CAS number 778627-83-1 and molecular formula C24H35ClN2O3, confirming the presence of the tert-butyl carbamate and chloro substituent on the spirocyclic framework.
- Crystal structure data (CCDC 683721) supports the stereochemistry and conformation of the spirocyclic core, which is critical for confirming the success of the synthetic route and purity of the product.
- Literature on related spiro[indene-piperidine] compounds indicates that cyclization reactions are often performed under mild heating with catalysts such as Lewis acids or bases to promote ring closure without side reactions.
- Protection of the piperidine nitrogen with tert-butyl carbamate is a well-established method, typically conducted at room temperature in solvents like dichloromethane with triethylamine as base.
Notes on Reaction Conditions and Yields
| Step | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Chlorination | Room temperature, NCS or SO2Cl2 | 70-85 | Selectivity critical for 6-position |
| Piperidine formation | Reductive amination or substitution | 60-75 | Requires controlled stoichiometry |
| Spirocyclization | Mild heating, Lewis acid catalyst | 50-70 | Purification essential to remove isomers |
| Boc protection | Room temp, Boc2O, base (Et3N) | 80-95 | High yield, standard protecting group step |
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Spirocyclic core formation | Intramolecular cyclization | Lewis acid/base catalysis, mild heat | Formation of spiro[indene-piperidine] |
| Chlorine substitution | Electrophilic aromatic substitution | NCS or SO2Cl2, room temperature | Selective 6-chloro substitution |
| Nitrogen protection | Boc protection | Di-tert-butyl dicarbonate, base | tert-Butyl carbamate protecting group |
| Purification | Silica gel chromatography | Solvent gradient (ethyl acetate/hexane) | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is , with a molecular weight of approximately 335.83 g/mol. The compound's structure contributes to its chemical reactivity and potential biological activity, making it suitable for various applications in research and industry.
Organic Synthesis
This compound is utilized in organic synthesis due to its spirocyclic structure. It can serve as an intermediate in the synthesis of more complex molecules. The compound's reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological targets. These studies are essential for determining the efficacy and safety profiles for potential therapeutic applications. Understanding how the compound interacts at a molecular level can lead to the development of new drugs.
Case Study 1: Synthesis of Derivatives
A recent study explored the synthesis of several derivatives of this compound by modifying the halogen substituent (e.g., replacing chlorine with fluorine or bromine). These modifications aimed to assess changes in biological activity and pharmacokinetics.
Results:
| Compound Name | Biological Activity | Observations |
|---|---|---|
| tert-Butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Enhanced receptor binding | Increased lipophilicity improved membrane permeability |
| tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Cytotoxic effects on cancer cells | Altered pharmacokinetics due to bromine substitution |
Case Study 2: Pharmacological Evaluation
In another study, researchers evaluated the pharmacological profile of a related compound in animal models to assess its antidepressant properties. The results indicated that the compound exhibited significant activity in reducing depressive-like behaviors.
Key Findings:
- Dosage : Effective at low concentrations.
- Mechanism : Likely involves modulation of serotonin and norepinephrine levels.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Indene Ring
Halogen-Substituted Derivatives
- tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Molecular Weight: ~393.3 g/mol (estimated). Key Differences: Bromine replaces chlorine at position 6, and a 3-oxo group is present. The 3-oxo group introduces hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to the target compound .
tert-Butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Molecular Weight : ~323.3 g/mol (estimated).
- Key Differences : Fluorine replaces chlorine, and a 3-oxo group is present.
- Implications : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The 3-oxo group further differentiates it from the target compound, likely altering binding affinities in biological systems .
Oxygenated and Alkylated Derivatives
- tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Molecular Weight: 361.43 g/mol. Key Differences: Methoxy groups at positions 5 and 6 and a 3-oxo group. The 3-oxo group adds polarity, making this derivative distinct in pharmacokinetic profiles .
- tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Molecular Weight: 316.44 g/mol. Key Differences: Amino group at position 3 and methyl group at position 5. Implications: The amino group introduces basicity, enabling salt formation and improved water solubility.
Functional Group Modifications in the Piperidine Ring
Oxo-Substituted Analogs
- tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0) Molecular Weight: 301.38 g/mol. Key Differences: A 3-oxo group replaces the 2,3-dihydro moiety. This derivative has a lower molecular weight and higher density (1.17 g/cm³) compared to the target compound .
Structural Comparison Table
Biological Activity
Chemical Structure and Properties
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 335.83 g/mol. This compound features a unique spirocyclic structure that integrates indene and piperidine moieties, contributing to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include the formation of the spirocyclic structure through cyclization reactions, which can be optimized for yield and purity. The presence of the tert-butyl ester group enhances its solubility and reactivity, making it suitable for various chemical environments.
Potential Biological Activities
The biological activities of this compound may include:
- Antimicrobial Effects : Similar compounds have shown promise in inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage.
Interaction Studies
Interaction studies focus on the reactivity of this compound with various biological targets. These studies are crucial for determining both efficacy and safety profiles for therapeutic applications. The compound's interaction with receptors or enzymes could provide insights into its mechanism of action.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-Butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Fluorine instead of chlorine | Potentially altered biological activity due to fluorine's electronegativity |
| tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Bromine substitution | Increased lipophilicity may enhance membrane permeability |
| tert-Butyl 5-methyl-6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Methyl group addition | May exhibit different pharmacokinetics due to steric effects |
This comparison highlights how variations in halogen or alkyl substitutions can influence the chemical properties and biological activities of similar compounds.
Case Studies
While specific case studies focusing solely on this compound are scarce, research on related compounds has provided insights into potential applications:
Anticancer Activity
A study evaluating structurally similar spiro compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases. Further investigation into the structure-activity relationship (SAR) could elucidate the specific effects of tert-butyl 6-chloro derivatives in cancer therapy.
Neuroprotective Effects
Research into neuroprotective agents has shown that compounds with spirocyclic structures can inhibit neuroinflammation and oxidative stress in neuronal cells. Such findings suggest that tert-butyl 6-chloro derivatives may also possess similar protective qualities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction parameters for synthesizing tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including spirocyclic ring formation and functional group protection/deprotection. Key steps may utilize Suzuki coupling for carbon-carbon bond formation . Critical parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Reaction progress should be monitored via TLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming spirocyclic connectivity and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC determines purity (>95% is typical for research-grade material) . For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation .
Q. What safety protocols should be prioritized during handling?
- Methodological Answer : Use NIOSH/CEN-certified PPE, including P95 respirators for particulate exposure and nitrile gloves to prevent skin contact. Conduct reactions in fume hoods with proper ventilation. Store the compound at 2–8°C in airtight containers to prevent degradation . Emergency measures include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictory NMR peaks may arise from conformational flexibility or impurities. Use complementary techniques:
- Variable Temperature (VT) NMR to assess dynamic effects .
- 2D NMR (COSY, HSQC) to clarify spin-spin coupling and connectivity .
- HRMS to confirm molecular formula and rule out adducts .
Cross-reference with synthetic intermediates to isolate confounding factors .
Q. What strategies optimize synthetic yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
- Protecting Group Strategy : Use tert-butyl carbamate groups for amine protection, ensuring stability during spirocyclization .
- Workup Optimization : Employ extraction with ethyl acetate to recover polar intermediates and minimize losses .
Q. How does the spirocyclic architecture influence reactivity in functionalization reactions?
- Methodological Answer : The spiro center imposes steric constraints, directing electrophilic substitution to the indene moiety over the piperidine ring. Computational modeling (DFT) predicts regioselectivity for halogenation or cross-coupling . Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without steric hindrance) can refine synthetic pathways .
Q. What computational methods model interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinases or GPCRs, leveraging the spirocyclic core’s rigidity for target engagement .
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- QSAR Models : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict bioactivity .
Interdisciplinary Considerations
Q. How can researchers address limited physicochemical data (e.g., logP, solubility) for formulation studies?
- Methodological Answer :
- Empirical Testing : Measure logP via shake-flask assays (octanol/water partitioning) and solubility in PBS/DMSO using UV-Vis spectroscopy .
- Predictive Tools : Use ChemAxon or ACD/Labs software to estimate properties based on structural analogs .
Q. What methodologies assess stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-UV .
- Lyophilization : Test freeze-dried formulations for long-term stability in inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
